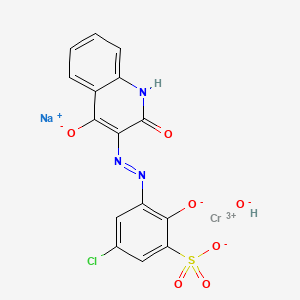![molecular formula C24H27N3 B12810582 11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline CAS No. 28868-64-6](/img/structure/B12810582.png)
11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/GU3542000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) database. It is known for its unique chemical properties and applications in various fields, including industrial and scientific research. The compound is recognized for its potential hazards and safety measures, making it a subject of interest for occupational health and safety professionals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NIOSH/GU3542000 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are detailed in the NIOSH Manual of Analytical Methods (NMAM). These methods include the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods: Industrial production of NIOSH/GU3542000 follows standardized protocols to ensure consistency and safety. The production process involves large-scale chemical reactions, often conducted in controlled environments to minimize exposure to hazardous substances. The use of advanced equipment and technology ensures efficient production while adhering to safety regulations .
Análisis De Reacciones Químicas
Types of Reactions: NIOSH/GU3542000 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving NIOSH/GU3542000 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of NIOSH/GU3542000 depend on the specific reagents and conditions used. These products are often characterized by their unique chemical structures and properties, which are essential for various applications .
Aplicaciones Científicas De Investigación
NIOSH/GU3542000 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various chemical reactions and synthesis processes. In biology, the compound is studied for its potential effects on biological systems and its role in cellular processes. In medicine, NIOSH/GU3542000 is investigated for its therapeutic potential and its use in drug development. Industrial applications include its use in manufacturing processes and as a component in various products .
Mecanismo De Acción
The mechanism of action of NIOSH/GU3542000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. This interaction can lead to various biological responses, depending on the specific pathways involved .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to NIOSH/GU3542000 include other volatile organic compounds and industrial chemicals. These compounds share similar chemical structures and properties, making them useful for comparative studies .
Uniqueness: NIOSH/GU3542000 is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its unique characteristics make it valuable for specific applications and research purposes .
Propiedades
Número CAS |
28868-64-6 |
|---|---|
Fórmula molecular |
C24H27N3 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
InChI |
InChI=1S/C24H27N3/c1-3-9-19(10-4-1)26-15-17-27(18-16-26)24-20-11-5-2-6-13-22(20)25-23-14-8-7-12-21(23)24/h1,3-4,7-10,12,14H,2,5-6,11,13,15-18H2 |
Clave InChI |
KVTMKACXBCKXRR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)N4CCN(CC4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


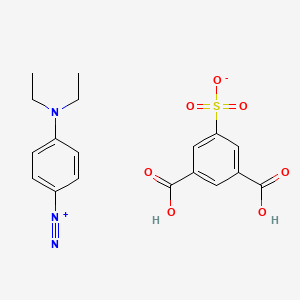


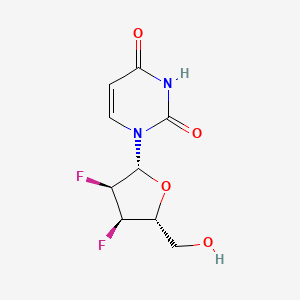
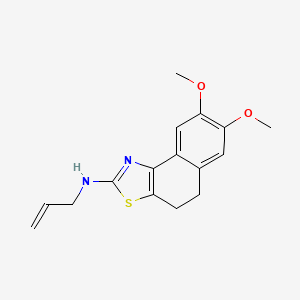

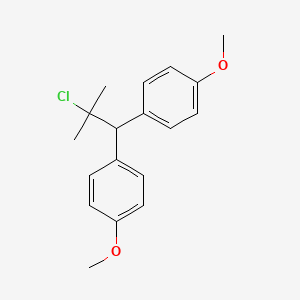
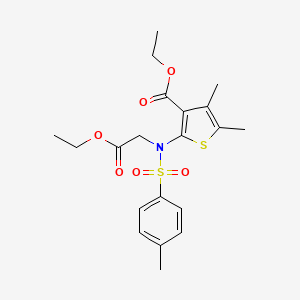
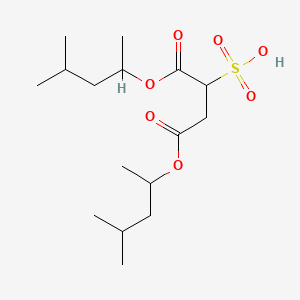
![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)
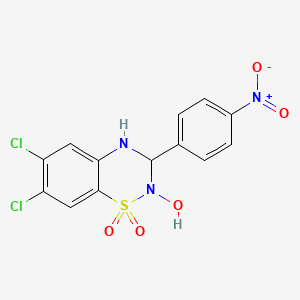

![9-acetyl-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810595.png)
